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Compound of Interest

Compound Name: Antitubercular agent-12

Cat. No.: B12397920

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Antitubercular agent-12, identified by the CAS Registry Number 905677-04-5, is a novel
investigational compound with promising activity against Mycobacterium tuberculosis.[1] Also
referred to as compound 3408, it is a phosphate prodrug designed to enhance the therapeutic
profile of its active metabolite.[1]

Table 1: Chemical and Physical Properties

Property Value Reference

CAS Registry Number 905677-04-5 [1]

N-(5-(4-bromophenyl)-1,3,4-
IUPAC Name oxadiazol-2-yl)-5-nitrofuran-2- [1]
carboxamide

Molecular Formula C13H7BrN4Os [1]

Molecular Weight 379.12 g/mol [1]

Biological Activity and Quantitative Data
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Antitubercular agent-12 has demonstrated significant in vitro activity against Mycobacterium
tuberculosis. As a prodrug, it is converted in vivo to its active form, the spectinamide
designated as 1810. The following table summarizes key quantitative data for the parent

compound.

Table 2: In Vitro Activity

Parameter Value Species Reference
Minimum Inhibitory Mycobacterium
_ 1.439 pg/mL ,
Concentration (MIC) tuberculosis
Cytotoxicity (CC50) 57.34 pg/mL

Mechanism of Action

The therapeutic effect of Antitubercular agent-12 is attributable to its active form,
spectinamide 1810. This active metabolite targets the bacterial ribosome, a critical component
of protein synthesis. Spectinamides represent a new class of semi-synthetic antibiotics that
have been structurally modified to overcome native drug efflux pumps in Mycobacterium
tuberculosis, a common mechanism of drug resistance.

The primary mechanism of action involves two key aspects:

e Ribosomal Inhibition: Spectinamide 1810 binds to the 30S ribosomal subunit, thereby
inhibiting protein synthesis. This binding is selective for bacterial ribosomes, minimizing off-
target effects in human cells.

o Efflux Pump Evasion: A significant feature of spectinamides is their ability to evade the
Rv1258c efflux pump. This pump is often overexpressed in multidrug-resistant (MDR) strains
of M. tuberculosis and contributes to drug tolerance. By avoiding efflux, spectinamide 1810
can accumulate to effective concentrations within the bacterial cell.

The following diagram illustrates the proposed signaling pathway for the mechanism of action
of the active form of Antitubercular agent-12.
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Mechanism of Action of Spectinamide 1810
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Caption: Proposed mechanism of action for the active form of Antitubercular agent-12.

Experimental Protocols

General Synthesis of N-(5-(4-bromophenyl)-1,3,4-
oxadiazol-2-yl)-5-nitrofuran-2-carboxamide
(Antitubercular agent-12)

The synthesis of Antitubercular agent-12 involves a multi-step process, culminating in the
coupling of two key intermediates: 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine and 5-
nitrofuran-2-carbonyl chloride.

Step 1: Synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine

A common method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the
oxidative cyclization of semicarbazones or a related synthetic equivalent.

Step 2: Synthesis of 5-nitrofuran-2-carbonyl chloride

This acyl chloride can be prepared from 5-nitrofuran-2-carboxylic acid using a standard
chlorinating agent.

e Procedure: To a solution of 5-nitrofuran-2-carboxylic acid in a suitable solvent (e.g., ethyl
acetate), add a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The
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reaction is typically stirred at room temperature. After the reaction is complete, the solvent
and excess reagent are removed under reduced pressure to yield the crude 5-nitrofuran-2-
carbonyl chloride.

Step 3: Coupling Reaction

The final step involves the acylation of the amino group of 5-(4-bromophenyl)-1,3,4-oxadiazol-
2-amine with 5-nitrofuran-2-carbonyl chloride.

e Procedure: Dissolve 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine in an appropriate aprotic
solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g.,
triethylamine or pyridine) to act as an acid scavenger. Add a solution of 5-nitrofuran-2-
carbonyl chloride dropwise to the mixture at a reduced temperature (e.g., 0 °C). Allow the
reaction to warm to room temperature and stir until completion (monitored by TLC). The
reaction mixture is then subjected to an aqueous workup, and the crude product is purified
by recrystallization or column chromatography to yield N-(5-(4-bromophenyl)-1,3,4-
oxadiazol-2-yl)-5-nitrofuran-2-carboxamide.

The following diagram outlines the general synthetic workflow.

General Synthetic Workflow for Antitubercular Agent-12
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Caption: General synthetic workflow for Antitubercular agent-12.

In Vivo Efficacy Assessment in a Murine Tuberculosis
Model

The in vivo efficacy of Antitubercular agent-12 (compound 3408) has been evaluated in a
murine model of tuberculosis.
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e Animal Model: BALB/c mice are commonly used for this purpose.

 Infection: Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis (e.g.,
Erdman strain).

o Treatment: Treatment is initiated at a set time point post-infection (e.g., 7 days). The
compound is administered daily at a specified dose (e.g., 400 mg/kg) via an appropriate
route (e.g., intravenous or subcutaneous injection).

» Efficacy Readout: The primary endpoint is the reduction in bacterial load in the lungs. At the
end of the treatment period (e.g., 12 consecutive days), mice are euthanized, and the lungs
are homogenized. Serial dilutions of the lung homogenates are plated on selective agar, and
colony-forming units (CFUSs) are counted after a suitable incubation period. The reduction in
CFU in treated mice is compared to that in an untreated control group.

The following diagram illustrates the experimental workflow for in vivo efficacy testing.

In Vivo Efficacy Testing Workflow
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Caption: Experimental workflow for in vivo efficacy studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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